LuxP Binding Affinity vs. Vibrio harveyi Functional Antagonism: Target Compound Versus N-phenethyl hexanamide
N-Ethyl-2-phenethylhexanamide demonstrates direct binding to the AI-2 receptor LuxP with an EC50 of 20 µM, as measured in a bioluminescence assay in Vibrio harveyi MM32 after 5 hours . In comparison, the unsubstituted analog N-phenethyl hexanamide inhibits V. harveyi bioluminescence with an IC50 of 99 µM in a similar but not identical functional assay . While a direct assay comparison is unavailable, the 5-fold difference in potency suggests that the N-ethyl group significantly enhances interaction with the QS machinery.
| Evidence Dimension | Quorum sensing inhibition in Vibrio harveyi (Binding affinity vs. functional activity) |
|---|---|
| Target Compound Data | EC50 = 20 µM (Binding affinity to LuxP in V. harveyi MM32) |
| Comparator Or Baseline | N-phenethyl hexanamide: IC50 = 99 µM (Inhibition of bioluminescence in V. harveyi BB120) |
| Quantified Difference | Approximately 5-fold lower effective concentration for the target compound in a binding assay compared to the functional IC50 of the comparator. |
| Conditions | EC50: Vibrio harveyi MM32, bioluminescence assay, 5 h incubation (BindingDB). IC50: Vibrio harveyi BB120, bioluminescence assay (Mar. Drugs, 2019). |
Why This Matters
A lower EC50 value against LuxP indicates a higher affinity for the AI-2 receptor, making this compound a more potent chemical probe for dissecting AI-2 mediated QS pathways compared to the non-ethylated scaffold.
- [1] BindingDB. (2007). BDBM50115385 (CHEMBL3609492): Binding affinity to LuxP in Vibrio harveyi MM32. Entry ID 50046490. View Source
- [2] Teasdale, M. E., et al. (2019). Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide. Marine Drugs, 17(7), 389. View Source
